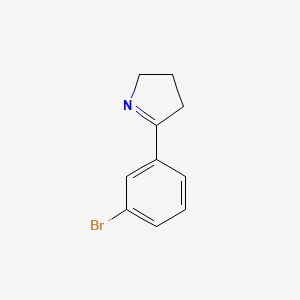

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

Description

Overview of the Dihydropyrrole Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The dihydropyrrole scaffold, a five-membered nitrogen-containing heterocycle with one double bond, is a privileged structure in the fields of organic synthesis and medicinal chemistry. researchgate.net These structures serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including natural products and pharmaceutically active compounds. nih.gov The utility of dihydropyrroles stems from their inherent chemical reactivity, which allows for various chemical transformations to introduce diverse functional groups. organic-chemistry.org

In medicinal chemistry, the dihydropyrrole nucleus is a common feature in numerous bioactive compounds. nih.gov Its presence can influence a molecule's pharmacological profile, including its binding affinity to biological targets and its pharmacokinetic properties. Researchers continuously explore novel synthetic methodologies to access functionalized dihydropyrroles, aiming to expand the chemical space for drug discovery. organic-chemistry.org

Importance of the 3,4-Dihydro-2H-pyrrole Ring System in Biologically Active Molecules

The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a specific isomer of dihydropyrrole that has garnered significant attention. This ring system is a key structural component in a variety of biologically active natural and synthetic products. researchgate.net For instance, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid are intermediates in important metabolic pathways. researchgate.net

The rigid, yet three-dimensional, structure of the 3,4-dihydro-2H-pyrrole ring system makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the substituents on the ring can be tailored to interact with specific pockets of a biological target. This has led to the investigation of dihydropyrrole derivatives for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. ontosight.aipharmaguideline.com

Rationale for Investigating Aryl-Substituted 3,4-Dihydro-2H-pyrroles, with specific emphasis on the 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole moiety.

The introduction of an aryl substituent, particularly at the 5-position of the 3,4-dihydro-2H-pyrrole ring, significantly expands the chemical and biological potential of this scaffold. The aryl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. Furthermore, the electronic properties of the aryl ring can be fine-tuned by the introduction of different substituents.

The specific compound of interest, 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, incorporates a bromophenyl group. The bromine atom is of particular interest for several reasons. It is a lipophilic group that can enhance a molecule's ability to cross cell membranes. Additionally, the bromine atom can serve as a handle for further chemical modifications through reactions such as cross-coupling, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The meta-position of the bromine atom on the phenyl ring influences the electronic distribution and steric profile of the molecule, which can have a profound effect on its biological activity.

While detailed research findings specifically on 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole are not extensively documented in publicly available literature, its structural similarity to other biologically evaluated aryl-substituted dihydropyrroles provides a strong rationale for its investigation as a potential scaffold in drug discovery and as a versatile intermediate in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPAZUDJORHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Bromophenyl 3,4 Dihydro 2h Pyrrole and Its Analogs

Established Synthetic Routes to the 3,4-Dihydro-2H-pyrrole Core

A variety of synthetic strategies have been developed to construct the 3,4-dihydro-2H-pyrrole ring system. These methods often involve cyclization, ring expansion, or addition-cyclization pathways.

Cyclization Reactions and Annulation Processes

Cyclization reactions represent a direct approach to the 3,4-dihydro-2H-pyrrole core. One notable method is the hydrogenative cyclization of γ-nitro ketones. nih.govnih.govnih.gov These nitro ketone precursors are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane, which proceeds via an aldol condensation and subsequent Michael addition. nih.govnih.gov The subsequent hydrogenation and cyclization can be effectively catalyzed by heterogeneous catalysts, such as nickel nanoparticles supported on silica (Ni/SiO2). nih.govnih.govnih.gov This method is advantageous due to the use of readily available starting materials and the generation of water as the only byproduct. nih.gov

Annulation processes, which involve the formation of a ring onto an existing structure, are also employed. For instance, palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a pathway to highly substituted pyrroles, which can be precursors to their dihydro derivatives. acs.org Another approach involves the cyclocondensation of enones with aminoacetonitriles to yield 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.gov These intermediates can be further transformed into various pyrrole-containing heterocycles. acs.orgnih.gov

| Cyclization/Annulation Method | Starting Materials | Catalyst/Reagent | Key Features |

| Hydrogenative Cyclization | Ketones, Aldehydes, Nitroalkanes | Ni/SiO2, H2 | Three-component synthesis of precursor; Water is the only byproduct. nih.govnih.gov |

| Palladium-Catalyzed [4+1] Annulation | α-Alkenyl-dicarbonyls, Primary amines | Pd(TFA)2, O2 | "One-pot" synthesis of pyrroles. acs.org |

| Cyclocondensation | Enones, Aminoacetonitriles | - | Forms versatile 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. nih.gov |

Ring Expansion Strategies, including Iodide Ion Induced Aziridine Ring Expansion

Ring expansion reactions of strained three-membered rings like aziridines offer an elegant route to five-membered heterocycles. A significant example is the iodide ion-induced ring expansion of N-vinylaziridines. nih.govbeilstein-journals.orgresearchgate.net This methodology allows for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in excellent yields under mild conditions. nih.govbeilstein-journals.org The reaction is initiated by the nucleophilic attack of the iodide ion on the aziridine ring, leading to a ring-opened intermediate that subsequently cyclizes to form the dihydropyrrole. The kinetics of this ring expansion are influenced by both the electronic and steric nature of the substituent on the vinyl group. nih.govbeilstein-journals.org For instance, aryl-substituted N-vinylaziridines tend to react slower than their alkyl-substituted counterparts due to steric hindrance. beilstein-journals.org

| Starting Material | Reagent | Product | Yield (%) |

| 2-[(Aziridin-1-yl)-1-phenyl-methylene]malonic acid diethyl ester | Sodium Iodide | Diethyl 5-phenyl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylate | 88 beilstein-journals.org |

| 2-[(Aziridin-1-yl)-1-(4-methoxyphenyl)-methylene]malonic acid diethyl ester | Sodium Iodide | Diethyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole-4,4-dicarboxylate | 91 beilstein-journals.org |

| 2-[(Aziridin-1-yl)-1-(4-chlorophenyl)-methylene]malonic acid diethyl ester | Sodium Iodide | Diethyl 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole-4,4-dicarboxylate | 85 beilstein-journals.org |

Michael Addition and Subsequent Cyclization Approaches

The combination of a Michael addition with a subsequent cyclization is a powerful strategy for the construction of the 3,4-dihydro-2H-pyrrole ring. As mentioned in the context of hydrogenative cyclization, the γ-nitro ketone precursors are assembled via a Michael addition of a nitroalkane to an α,β-unsaturated ketone formed in situ. nih.govnih.gov

Another example involves the reaction of enamines with allenoates, catalyzed by iodine, which is proposed to proceed through a Michael addition followed by an iodine-catalyzed annulation. nih.gov Furthermore, a tandem reaction involving the Michael addition of cyanide to gem-diactivated acrylonitriles, followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation, leads to the formation of polyfunctionalized NH-pyrroles. organic-chemistry.org While this latter method yields pyrroles, the intermediate dihydropyrrole is a key part of the reaction pathway.

Targeted Synthesis of 5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole and Related Aryl-Substituted Dihydropyrroles

The introduction of an aryl group, such as a 3-bromophenyl substituent, at the 5-position of the 3,4-dihydro-2H-pyrrole ring can be achieved through various metal-catalyzed and metal-free methodologies.

Metal-Catalyzed Synthetic Approaches (e.g., Palladium-catalyzed annulation, Copper-catalyzed C(sp³)-H/C(sp³)-H cross-dehydrogenative coupling, Iron-catalyzed radical cycloaddition, Gold(I) catalysis, Manganese-catalyzed synthesis)

Transition metal catalysis offers a versatile toolkit for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles.

Palladium-catalyzed reactions are prominent in this area. For instance, the direct arylation of pyrroles with aryl chlorides, including those with bromo-substituents, can be achieved using a palladium acetate catalyst with a phosphine ligand. nih.gov While this method directly forms arylpyrroles, subsequent reduction can yield the desired dihydropyrroles.

Copper-catalyzed methods have also been developed. For example, a copper-catalyzed heteroannulation of O-acetyl oximes and β-ketoesters can lead to the formation of polysubstituted pyrroles. nih.gov Another approach involves the synthesis of pyrroles from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon catalyst. rsc.org

Iron-catalyzed syntheses are gaining attention due to the low cost and low toxicity of iron. An iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been reported, which involves an initial transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation. rsc.org

Gold(I) catalysis has been employed in cascade reactions to produce substituted pyrroles. For example, a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a route to multiple-substituted pyrroles. nih.govacs.org Another gold-catalyzed cascade involves the reaction of terminal alkynes with acetals to form pyrroles in a modular fashion. organic-chemistry.org

Manganese-catalyzed syntheses represent a sustainable approach. A manganese-catalyzed Knorr pyrrole (B145914) synthesis has been developed, offering an alternative to traditional methods. scilit.com

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Direct Arylation | Pyrroles, Aryl chlorides | Applicable to a range of aryl halides. nih.gov |

| Copper | Heteroannulation | O-acetyl oximes, β-ketoesters | Redox-neutral conditions. nih.gov |

| Iron | Cascade Synthesis | Nitroarenes, Dicarbonyl compounds | Utilizes green reductants like formic acid or H2. rsc.org |

| Gold(I) | Hydroamination/Cyclization | α-Amino ketones, Alkynes | High regioselectivity and functional group tolerance. nih.govacs.org |

| Manganese | Knorr Pyrrole Synthesis | α-Amino ketones, β-Ketoesters | Sustainable metal catalyst. scilit.com |

Metal-Free and Organocatalytic Methodologies

In addition to metal-catalyzed approaches, metal-free and organocatalytic methods provide valuable alternatives for the synthesis of the dihydropyrrole core and its derivatives. The aforementioned Paal-Knorr condensation, often catalyzed by acid, is a classic metal-free method for pyrrole synthesis. rsc.org Organocatalysis has emerged as a powerful tool, with various catalysts being employed for the construction of pyrrole and dihydropyrrole rings. nih.govresearchgate.netnih.gov For instance, organocatalytic [3+2] cycloaddition reactions have been developed for the synthesis of pyrroles. nih.gov These methods often offer advantages in terms of cost, toxicity, and operational simplicity.

Microwave-Assisted Synthesis for Enhanced Efficiency

The application of microwave irradiation in organic synthesis has marked a significant advancement, offering dramatic improvements over conventional heating methods. pensoft.net For the synthesis of dihydropyrrole cores and their analogs, microwave-assisted techniques provide substantial enhancements in efficiency by reducing reaction times, often from hours to mere minutes, and frequently improving product yields. pensoft.netnih.gov This technology is particularly effective for reactions like the Paal-Knorr condensation, a primary route for synthesizing pyrrole and dihydropyrrole derivatives. organic-chemistry.org

Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. pensoft.net This uniform heating minimizes the formation of byproducts that can occur with conventional heating methods, which often have uneven temperature distributions. For instance, in a typical Paal-Knorr synthesis of a substituted pyrrole, a process that might take several hours under reflux conditions can be completed in 15-30 minutes using microwave irradiation, with yields often increasing significantly. nih.govorganic-chemistry.org

The Piloty-Robinson pyrrole synthesis, another valuable method for creating 3,4-disubstituted pyrroles, also benefits immensely from microwave assistance. This approach, which converts ketone-derived azines into pyrroles, sees its reaction time greatly reduced, facilitating moderate to good yields in a fraction of the time required by traditional protocols. nih.gov The use of microwave radiation in these syntheses aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. pensoft.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis This table presents generalized data from typical pyrrole syntheses to illustrate the advantages of microwave irradiation.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Byproduct Formation | Common | Minimized |

Stereoselective Synthesis and Enantiomeric Preparation of Dihydropyrrole Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure dihydropyrrole derivatives is of paramount importance. Such methods allow for the precise three-dimensional arrangement of atoms, which is crucial for targeted molecular interactions in biological systems.

One effective strategy involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones. This reaction can be controlled to produce substituted 2-amino-5-oxonitriles, which are key precursors to 3,4-dihydro-2H-pyrrole-2-carboxylic acids, as single diastereoisomers or as specific diastereoisomeric mixtures. nih.gov The choice of reaction conditions, including the base, solvent, and temperature, is critical in guiding the stereochemical outcome of the addition. nih.gov

Another advanced approach for achieving stereocontrol is through asymmetric catalysis. Chiral catalysts, such as chiral phosphoric acids, can induce enantioselectivity in the formation of pyrrole derivatives. For example, light-induced phosphoric acid catalysis has been successfully employed in the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This method creates both central and axial chirality with high levels of control. While this specific example produces an aromatic pyrrole, the principles of using chiral catalysts to control stereocenters are directly applicable to the synthesis of saturated or partially saturated rings like the 3,4-dihydro-2H-pyrrole system.

These stereoselective strategies are essential for synthesizing specific enantiomers of complex molecules like analogs of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, enabling detailed studies of their structure-activity relationships.

Green Chemistry Principles in Dihydropyrrole Synthesis, including the utilization of Nanoparticle Catalysis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally benign chemical processes. yale.edu The synthesis of dihydropyrroles is increasingly benefiting from these principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govmdpi.com

The 12 Principles of Green Chemistry provide a framework for this approach:

Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity. nih.gov

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses at ambient temperature and pressure are ideal. nih.gov

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. nih.gov

Reduce Derivatives: Unnecessary derivatization should be avoided to reduce reagents and waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. nih.gov

Real-time analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances used in a process should be chosen to minimize the potential for accidents. nih.gov

A key development in applying these principles is the use of nanoparticle catalysts. Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity, often under milder reaction conditions. nanobioletters.com Furthermore, many nanoparticle catalysts are heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which addresses the principles of waste prevention and catalysis. rsc.org

In the synthesis of dihydropyrrole analogs, various nanoparticle systems have proven effective. For instance, cobalt ferrite (CoFe2O4) magnetic nanoparticles have been used as a highly efficient and reusable catalyst for the one-pot synthesis of dihydropyrrol-2-one derivatives, achieving excellent yields of 87-94%. researchgate.net The magnetic nature of these nanoparticles allows for simple recovery using an external magnet. Similarly, copper nanoparticles supported on carbon microspheres (Cu-NP/C) have been utilized as a reusable heterogeneous catalyst, demonstrating advantages such as low catalyst loading and high atom economy. nanobioletters.com The use of nanoparticle-supported organocatalysts, such as glutathione immobilized on nano-ferrite surfaces, further exemplifies green synthesis by enabling reactions in aqueous media, one of the most environmentally friendly solvents. rsc.org

Table 2: Examples of Nanoparticle Catalysis in Heterocycle Synthesis

| Nanoparticle Catalyst | Synthetic Application | Key Green Chemistry Advantages | Reference |

|---|---|---|---|

| Cobalt Ferrite (CoFe2O4) | Synthesis of dihydropyrrol-2-ones | High yield, catalyst reusability (over 5 cycles), magnetic separation | researchgate.net |

| Copper on Carbon (Cu-NP/C) | Synthesis of pyranopyrazoles | High atom economy, mild reaction conditions, catalyst recyclability | nanobioletters.com |

| Nano-Ferrite supported Glutathione | Synthesis of pyrroles | Use of aqueous medium, catalyst reusability, non-toxic catalyst | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation of 5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole and its Derivatives

Spectroscopic methods are fundamental to the characterization of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon in the molecule.

For the 3,4-dihydro-2H-pyrrole core, the aliphatic protons at the C3 and C4 positions typically appear as multiplets in the upfield region of the ¹H NMR spectrum, while the protons on the C2 carbon, adjacent to the imine nitrogen, are shifted further downfield. In a closely related analogue, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the methylene (B1212753) protons of the pyrroline (B1223166) ring appear as multiplets between δ 1.94 and δ 3.15 ppm. nih.gov The protons of the 3-bromophenyl group are expected to exhibit characteristic splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm), with chemical shifts influenced by the electron-withdrawing effect of the bromine atom.

In the ¹³C NMR spectrum, the sp³-hybridized carbons of the pyrroline ring (C3 and C4) would resonate in the aliphatic region (δ 20-50 ppm). The C2 carbon atom would appear further downfield, and the imine carbon (C5) would be significantly deshielded, appearing in the δ 160-180 ppm range. The carbons of the 3-bromophenyl ring would be observed in the aromatic region (δ 120-140 ppm), with the carbon atom directly bonded to the bromine (C-Br) showing a characteristic chemical shift.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H₂ | ~3.9 - 4.2 (t) | ~55 - 60 |

| C3-H₂ | ~2.0 - 2.3 (m) | ~25 - 30 |

| C4-H₂ | ~3.0 - 3.3 (t) | ~35 - 40 |

| C5 | - | ~170 - 180 |

| Aromatic-H | ~7.2 - 7.9 (m) | ~122 (C-Br), ~125-135 (other Ar-C) |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, the most characteristic absorption band would be the C=N (imine) stretch, which is expected to appear in the range of 1640-1690 cm⁻¹. For instance, the IR spectrum of a similar compound, 3-(2,3-dichlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile, shows a C=N absorption at 1677 cm⁻¹. beilstein-journals.org

Other significant peaks would include C-H stretching vibrations for the aliphatic CH₂ groups in the pyrroline ring (typically 2850-2960 cm⁻¹) and the aromatic C-H bonds of the phenyl ring (around 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C-Br stretching frequency typically appears in the fingerprint region, usually below 690 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Imine C=N | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 690 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight. The molecular formula of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole is C₁₀H₁₀BrN. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass with the calculated mass. For example, the HRMS analysis of a bromo-containing oxazoline (B21484) derivative showed the calculated mass for [M]⁺ (C₂₃H₁₈⁷⁹BrNO) as 403.0572, with the found mass being 403.0574, confirming the elemental composition. mdpi.com

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₀⁷⁹BrN]⁺ | 223.0048 |

| [C₁₀H₁₀⁸¹BrN]⁺ | 225.0027 |

X-ray Crystallography for Detailed Conformational and Intermolecular Interaction Analysis

While spectroscopic methods define molecular structure, X-ray crystallography provides an exact picture of the molecule's conformation and packing in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.

The five-membered 3,4-dihydro-2H-pyrrole ring is not planar. X-ray crystallographic studies on analogous structures reveal that the ring typically adopts a non-planar conformation to minimize steric strain. In the crystal structure of 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the five-membered ring adopts a conformation that approximates an envelope, with one of the carbon atoms serving as the "flap," being out of the plane formed by the other four atoms. nih.gov It is highly probable that 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole would exhibit a similar envelope or twisted-envelope conformation for its pyrroline ring.

In the solid state, molecules arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. For molecules containing aromatic rings like the 3-bromophenyl group, π–π stacking interactions are a common feature, where the electron-rich π systems of adjacent aromatic rings align.

Reactivity and Derivatization Strategies for 5 3 Bromophenyl 3,4 Dihydro 2h Pyrrole

Chemical Transformations of the 3,4-Dihydro-2H-pyrrole Ring System

The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline, is characterized by the presence of an endocyclic C=N bond. This imine functionality is the primary site of reactivity, susceptible to both oxidation and reduction, and under certain conditions, can participate in ring-opening or rearrangement reactions.

The conversion of the 3,4-dihydro-2H-pyrrole ring to its aromatic pyrrole (B145914) counterpart represents a dehydrogenation reaction. This transformation is synthetically valuable as it leads to the formation of a stable, electron-rich aromatic system. While traditional methods often require harsh conditions, modern catalytic approaches offer milder alternatives. A notable strategy involves the use of borane (B79455) catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can effectively catalyze the dehydrogenation of pyrrolidines to pyrroles. acs.orgnih.gov This method is particularly relevant as the dihydropyrrole is an intermediate in this process and the reaction conditions are tolerant of halide substituents on aryl rings. nih.gov The resulting compound, 2-(3-bromophenyl)pyrrole, retains the bromine handle, allowing for subsequent functionalization.

Table 1: Potential Oxidation Strategies

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| B(C₆F₅)₃ | 2-(3-Bromophenyl)pyrrole | Borane-catalyzed dehydrogenation; tolerant of halide groups. acs.orgnih.gov |

| MnO₂ | 2-(3-Bromophenyl)pyrrole | Manganese dioxide is a common reagent for oxidizing allylic and benzylic alcohols, and can also be used for the aromatization of N-heterocycles. |

The most common transformation of the dihydropyrrole ring is its reduction to the corresponding saturated pyrrolidine (B122466). This is typically achieved through the reduction of the imine functionality. A variety of methods are available, ranging from catalytic hydrogenation to the use of chemical hydride reagents and biocatalysts.

Catalytic hydrogenation using catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) under a hydrogen atmosphere is a highly effective method for the complete saturation of the pyrrole ring. researchgate.net Chemical reduction can be accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing imines, while the more reactive lithium aluminum hydride (LiAlH₄) can also be employed. nih.govimperial.ac.uk

For asymmetric synthesis, biocatalytic reduction using imine reductases (IREDs) has emerged as a powerful tool. nih.govunito.it These enzymes can reduce cyclic imines with high enantioselectivity, providing access to chirally pure pyrrolidine derivatives. nih.govnih.gov Studies on the reduction of the closely related 5-phenyl-3,4-dihydro-2H-pyrrole have demonstrated the feasibility and high stereocontrol of this approach. unito.it

Table 2: Comparison of Reduction Methods for the Dihydropyrrole Ring

| Method | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pd/C | 2-(3-Bromophenyl)pyrrolidine | High efficiency, complete saturation. researchgate.net |

| Chemical Reduction | NaBH₄, LiAlH₄ | 2-(3-Bromophenyl)pyrrolidine | Utilizes common hydride reagents; NaBH₄ is milder than LiAlH₄. nih.govorganic-chemistry.org |

The 3,4-dihydro-2H-pyrrole ring is a relatively stable five-membered heterocycle, and its ring-opening or rearrangement is not as common as for more strained systems like aziridines or azetidines. beilstein-journals.orgnih.gov However, under specific conditions, such transformations can be induced. Acid-catalyzed hydrolysis of the imine bond would lead to a ring-opened γ-aminoketone, 1-(3-bromophenyl)-5-aminopentan-1-one. This linear intermediate could potentially be used in subsequent cyclization reactions to form different heterocyclic or carbocyclic systems.

Rearrangement reactions are less precedented for this specific scaffold but can sometimes be initiated by forming reactive intermediates. For instance, the synthesis of dihydropyrroles can be achieved through the iodide-induced ring expansion of N-vinyl aziridines, a process that highlights the relationship between these two heterocyclic systems. beilstein-journals.orgnih.gov While the reverse reaction (ring contraction) is not typically favored, it could potentially be explored under specific photochemical or thermal conditions.

Functional Group Interconversions and Modifications on the Bromophenyl Moiety and Pyrroline (B1223166) Ring

The presence of the bromine atom on the phenyl ring is a key feature that allows for extensive derivatization through modern cross-coupling chemistry. The C(sp²)-Br bond serves as a versatile anchor point for the introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base allows for the synthesis of biaryl or styrenyl derivatives, respectively. researchgate.netsemanticscholar.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to aryl-alkyne structures. beilstein-archives.org

Heck Coupling: This reaction enables the formation of a new C-C bond by coupling with alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling with a wide range of amines.

These reactions dramatically expand the molecular diversity achievable from the parent compound, allowing for the fine-tuning of electronic and steric properties.

Modifications to the pyrroline ring itself, beyond oxidation or reduction, are also possible. For example, after reduction to the pyrrolidine, the secondary amine can be readily functionalized via N-alkylation or N-acylation to introduce a variety of substituents.

Table 3: Cross-Coupling Reactions on the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl |

Synthesis of Novel Fused Ring Systems incorporating the Dihydropyrrole Core

The dihydropyrrole scaffold can act as a building block for the construction of more complex, polycyclic systems. These fused heterocycles are of significant interest in medicinal chemistry and materials science.

One major strategy involves intramolecular cyclization reactions. oup.comnih.gov By first functionalizing the nitrogen atom of the reduced pyrrolidine ring with a suitable tether, an intramolecular reaction can be triggered. For example, if the tether contains a terminal alkyne or alkene, an intramolecular Heck or Sonogashira-type reaction could be employed to forge a new ring by cyclizing onto the bromophenyl moiety. researchgate.net

Another powerful approach is through intermolecular cycloaddition reactions. The dihydropyrrole system, or derivatives thereof, can participate as a component in cycloadditions. For example, azomethine ylides, which can be generated from related N-substituted pyrrolidines, readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., maleimides, alkenes, alkynes) to construct fused pyrrolo[3,4-c]pyrrole (B14788784) or related bicyclic frameworks. rsc.orgua.es These reactions often proceed with high stereoselectivity and are a modular way to build molecular complexity.

Biological Activities and Mechanistic Insights in Vitro and Non Clinical Perspectives

In Vitro Anti-proliferative and Cytotoxic Activity Evaluation of Dihydropyrrole Derivatives

Substituted 3,4-dihydro-2H-pyrrole derivatives have been a subject of investigation for their potential anti-proliferative and cytotoxic activities against various human cancer cell lines. mdpi.comnih.govnih.gov In vitro screening of these compounds has revealed promising activity, with some derivatives demonstrating significant cell growth inhibition comparable to established chemotherapeutic agents like Cisplatin. mdpi.comresearchgate.net

The cytotoxic potential of these derivatives has been evaluated across a spectrum of cancer cell lines, including those from breast, lung, colon, prostate, and cervical cancers, as well as leukemia. mdpi.comresearchgate.netbrieflands.comresearchgate.net For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles were tested against human cell lines such as MCF-7 (breast carcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma), HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and PC3 (prostate adenocarcinoma). mdpi.com

Studies have shown that the cytotoxic effects are often dose-dependent. researchgate.net For example, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties exhibited potent cytotoxicity, with compound 10a being particularly effective against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov Similarly, another derivative, 9e , showed strong activity against the A549 lung cancer cell line (IC50 = 4.55 µM), while compound 10b was most effective against the MCF-7 breast cancer cell line (IC50 = 1.66 µM). nih.gov

The specific substitution patterns on the dihydropyrrole ring play a crucial role in determining the potency of these compounds. For example, in one study, the nitrile cis-4m showed high activity against the MDA-MB-231 cell line with an IC50 of 16 µM. mdpi.com In contrast, its stereoisomer, trans-4m , and the corresponding amide, cis-6m , exhibited poor activity. mdpi.com Another compound, trans-4k , was found to be highly potent and selective against A549 lung cancer cells. mdpi.com

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| cis-4m | MDA-MB-231 | Breast Adenocarcinoma | 16 | mdpi.com |

| cis-4m | HT-29 | Colorectal Adenocarcinoma | 19.6 | mdpi.com |

| cis-4m | H1299 | Non-small-cell Lung Carcinoma | 25.4 | mdpi.com |

| 10a | PC3 | Prostate Cancer | 0.19 | nih.gov |

| 10b | MCF-7 | Breast Cancer | 1.66 | nih.gov |

| 9e | A549 | Lung Cancer | 4.55 | nih.gov |

| 7d | MCF-7 | Breast Cancer | 28.5 ± 3.5 | brieflands.com |

| 7a | LS180 | Colon Adenocarcinoma | 29.7 ± 4.7 | brieflands.com |

| 7a | MOLT-4 | T-lymphoblastic Leukemia | 17.4 ± 2.0 | brieflands.com |

A critical aspect of developing anticancer agents is ensuring their selective toxicity towards cancer cells over normal, healthy cells. The selectivity index (SI) is a quantitative measure used to assess this, calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line. researchgate.netmdpi.com A higher SI value indicates greater selectivity and a more favorable therapeutic window. researchgate.netmdpi.com

For dihydropyrrole derivatives, studies have shown that some compounds exhibit a good to high selectivity index. mdpi.comnih.govnih.gov For instance, the anti-proliferative activity of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives was compared between various tumor cell lines and the non-tumorigenic epithelial cell line MCF-10A. mdpi.com The nitrile cis-4m demonstrated a high SI of 10.5 against the MDA-MB-231 cell line. mdpi.com It also showed good selectivity against H1299 and HT-29 cells, with SI values of 6.68 and 8.86, respectively. mdpi.com Notably, the compound trans-4k exhibited an SI 26 times higher than that of Cisplatin against A549 lung cancer cells. mdpi.com

Structure-activity relationship (SAR) analyses indicate that both the nature and the stereochemical orientation of substituents on the dihydropyrrole core are critical for cytotoxicity and selectivity. mdpi.com It was observed that nitrile derivatives generally showed more promising anti-proliferative activity compared to their corresponding ester forms, which demonstrated poor activity. mdpi.com Furthermore, the stereochemistry at positions C2 and C3 of the pyrrole (B145914) ring significantly influences the biological effect, as seen in the differing activities of cis-4m and trans-4m . mdpi.com The introduction of certain groups, such as an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of a 1,4-dihydropyridine (B1200194) ring (a related heterocyclic structure), was found to enhance cytotoxic potential. brieflands.com Conversely, bulky chemical structures can lead to a loss of activity, possibly due to steric hindrance at the target site. brieflands.com

| Compound | Cancer Cell Line | SI Value (vs. MCF-10A) | Reference |

|---|---|---|---|

| cis-4m | MDA-MB-231 | 10.5 | mdpi.com |

| cis-4m | H1299 | 6.68 | mdpi.com |

| cis-4m | HT-29 | 8.86 | mdpi.com |

| cis-6m | HT-29 | 6.67 | mdpi.com |

The cellular mechanism underlying the anti-proliferative effects of many heterocyclic compounds, including pyrrole derivatives, often involves the disruption of the microtubule network, which is essential for cell division. nih.govmdpi.commdpi.com These agents can interfere with tubulin dynamics, either by inhibiting its polymerization into microtubules or by preventing depolymerization. This interference leads to a cascade of cellular events, beginning with the disruption of the mitotic spindle, which in turn triggers a cell cycle checkpoint. mdpi.comnih.gov

Consequently, the cell cycle is arrested, typically in the G2/M phase, preventing the cell from completing mitosis. nih.govnih.gov This mitotic arrest, if prolonged, can ultimately lead to the activation of apoptotic pathways and programmed cell death. nih.govnih.gov

Studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown that both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Some kinase inhibitors have also been found to exert their cytotoxic effects through microtubule depolymerization, independent of their kinase inhibition activity. mdpi.com For example, the PI3K/mTOR inhibitor S9 was found to bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and disrupting the microtubule structure, leading to G2/M arrest at low concentrations. mdpi.com Similarly, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were subjected to molecular docking studies against the tubulin–combretastatin A-4 binding site, suggesting that inhibition of tubulin is a primary molecular target for these compounds. mdpi.comresearchgate.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. researchgate.net A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. nih.govmdpi.com

Certain heterocyclic compounds have shown the ability to overcome or circumvent P-gp-mediated drug resistance. nih.govresearchgate.net Some noscapine (B1679977) derivatives, for example, were found to inhibit the proliferation of P-gp-overexpressing drug-resistant cells without being substrates for the pump themselves. nih.gov These derivatives potently inhibited the cellular efflux activity of P-gp, and further studies with purified P-gp confirmed a direct interaction. nih.gov Co-administration of these derivatives with vinblastine (B1199706) resulted in synergistic inhibition of proliferation, even in resistant cell lines, highlighting their potential as chemosensitizers. nih.gov Similarly, certain stemofoline (B1231652) derivatives were also found to reverse P-gp-mediated MDR in vitro by increasing the sensitivity of resistant cells to drugs like doxorubicin, vinblastine, and paclitaxel. researchgate.net This suggests that dihydropyrrole-based compounds could potentially be developed to act as P-gp modulators or to possess structures that are not recognized by the efflux pump, thereby circumventing this common resistance mechanism.

Enzyme Inhibition Studies and Pharmacological Target Engagement

Dihydropyrrole and related heterocyclic structures have been explored for their potential to inhibit enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govnih.govnih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govresearchgate.net AChE terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine; its inhibition is a primary approach for treating Alzheimer's disease. frontiersin.org

Studies on various heterocyclic derivatives have identified potent and selective inhibitors for these enzymes. For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated for MAO inhibition, with most compounds showing higher selectivity for MAO-B over MAO-A. nih.gov Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov Kinetic studies revealed it to be a competitive and reversible inhibitor. researchgate.net Similarly, certain pyrrolo[3,4‐f]indole‐5,7‐dione derivatives have been identified as potent MAO inhibitors, with compound 10 showing IC50 values of 0.023 µM and 0.178 µM for MAO-A and MAO-B, respectively. researchgate.net

In the context of cholinesterase inhibition, a study of 1,3-diaryl-pyrrole derivatives identified compounds with high selectivity for butyrylcholinesterase (BChE) over AChE. nih.govfrontiersin.orgresearchgate.net Compounds 3o , 3p , and 3s showed potent BChE inhibition with IC50 values ranging from 1.71 to 5.37 µM. frontiersin.org The structure-activity relationship for dihydropyridine (B1217469) derivatives indicated that the presence of bromo (-Br) and chloro (-Cl) substituents can enhance both AChE and BChE inhibitory activities. nih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov

V600E B-RAF: The B-RAF kinase is a component of the mitogen-activated protein kinase (MAPK) pathway, and the V600E mutation leads to its constitutive activation in a majority of melanomas. nih.gov While specific inhibitors targeting V600E B-RAF have shown remarkable clinical responses, acquired resistance is a significant challenge. nih.govnih.gov Research into overcoming this resistance often involves combinatorial strategies that target redundant survival pathways, such as the PI3K-AKT-mTOR pathway. nih.gov Although direct inhibition of V600E B-RAF by 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole has not been explicitly detailed, the development of heterocyclic compounds as kinase inhibitors is an active area of research. nih.gov

NF-κB inducing kinase (NIK): NIK is a key serine/threonine kinase that activates the alternative NF-κB signaling pathway, which is implicated in inflammatory diseases and various cancers. nih.govnih.gov Over the last decade, significant effort has been dedicated to discovering small molecule inhibitors of NIK. nih.gov Various heterocyclic scaffolds have been explored, leading to the identification of potent and selective NIK inhibitors. For example, a compound with a 2-amine-5H-pyrrolo[3,2-d]-pyrimidine structure was found to be a potent NIK inhibitor with an IC50 value of 9.1 nM and was highly selective against a panel of other kinases. nih.gov These findings suggest that the dihydropyrrole scaffold could serve as a basis for designing novel NIK inhibitors.

Modulation of Pyrroline-5-carboxylate Reductase (PYCR1) Pathway

Pyrroline-5-carboxylate Reductase 1 (PYCR1) is a crucial enzyme in the final step of proline biosynthesis, catalyzing the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. ncn.gov.plresearchgate.net This pathway is not only vital for protein synthesis but also plays a significant role in cellular metabolism, redox balance, and apoptosis prevention. nih.gov In oncology, PYCR1 has emerged as an attractive therapeutic target, as it is frequently upregulated in various cancers, and its knockdown has been shown to reduce tumor growth and proliferation. ncn.gov.plnih.gov

While the dihydropyrrole core of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole is structurally related to the P5C substrate of PYCR1, current scientific literature has not established direct inhibitory or modulatory activity of this specific compound or its close derivatives on the enzyme. Research into small molecule inhibitors of PYCR1 has instead focused on other chemical classes. For instance, a focused screening effort identified pargyline (B1678468) as a fragment-like hit, which led to the development of tool compounds with improved activity in enzyme and cell-based assays. nih.gov Other studies have successfully identified inhibitors through the screening of proline analogs, such as N-formyl L-proline, which acts as a competitive inhibitor with P5C. uniprot.org Although a direct link has not been documented, the structural similarity of the dihydropyrrole scaffold to the PYCR1 substrate suggests a potential area for future investigation.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Enoyl-ACP Reductase)

The pyrrole scaffold is a key feature in a class of potent bacterial enzyme inhibitors. Specifically, N-phenylpyrrolamides, which bear structural resemblance to 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, have been identified as powerful inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication and transcription. nih.gov These inhibitors target the GyrB subunit, which manages ATP binding and hydrolysis, an established mechanism for antibacterial agents. researchgate.net

Research has led to the development of N-phenylpyrrolamide derivatives with halogen substitutions (e.g., dichloro, dibromo) on the pyrrole ring, which significantly enhance their inhibitory potency. nih.govresearchgate.net Structure-based design has produced compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase and potent minimum inhibitory concentrations (MIC) against clinically relevant Gram-positive and Gram-negative bacteria. rsc.org For example, certain optimized N-phenylpyrrolamides show excellent on-target potency and improved antibacterial activity over earlier compounds in the series. rsc.org One derivative containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole moiety was found to inhibit DNA gyrase with an IC50 value of less than 5 nM and had an MIC of 0.03 µg/mL against Mycobacterium tuberculosis. nih.gov

| Compound Class | Target Enzyme | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N-phenylpyrrolamide (Compound 22e) | DNA Gyrase | Staphylococcus aureus | MIC | 0.25 µg/mL | rsc.org |

| N-phenylpyrrolamide (Compound 22e) | DNA Gyrase | Enterococcus faecalis | MIC | 0.125 µg/mL | rsc.org |

| N-phenylpyrrolamide (Compound 23b) | DNA Gyrase | Klebsiella pneumoniae | MIC | 0.0625 µg/mL | rsc.org |

| N-phenyl-4,5-dibromopyrrolamide (Compound 28) | DNA Gyrase | Escherichia coli | IC50 | 20 nM | researchgate.net |

| Brominated Pyrrolamide Derivative | DNA Gyrase | Mycobacterium tuberculosis | IC50 | < 5 nM | nih.gov |

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a primary strategy for developing agents to treat hyperpigmentation disorders and is also of interest in the food industry to prevent browning. nih.gov A vast number of natural and synthetic compounds, many featuring heterocyclic and aromatic scaffolds, have been investigated as tyrosinase inhibitors. nih.gov

While no studies have specifically reported on the tyrosinase inhibitory activity of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, related structural motifs are common among known inhibitors. For example, chalcones and dihydrochalcones containing resorcinol (B1680541) or catechol groups (2,4-dihydroxyphenyl or 3,4-dihydroxyphenyl moieties) are potent competitive inhibitors of tyrosinase, with some exhibiting IC50 values significantly lower than the standard inhibitor, kojic acid. nih.govmdpi.com The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site by hydroxyl groups. nih.gov The phenyl group of the subject compound could serve as a foundational element for designing new inhibitors, where the introduction of hydroxyl groups could confer significant anti-tyrosinase activity.

| Inhibitor | Enzyme Source | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Kojic Acid (Standard) | Mushroom Tyrosinase | IC50 | 22.25 | nih.gov |

| Dihydrochalcone (6c) | Mushroom Tyrosinase (Monophenolase) | IC50 | 1.28 | nih.gov |

| Flavanone (7a) | Mushroom Tyrosinase (Monophenolase) | IC50 | 1.79 | nih.gov |

| (Z)-BPTT analog 2 (catechol group) | Mushroom Tyrosinase | IC50 | 0.57 | mdpi.com |

| Glabridin | Mushroom Tyrosinase | IC50 | 0.43 | nih.gov |

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral) in Laboratory Settings

The pyrrole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govrsc.org Laboratory studies have demonstrated that synthetic pyrrole derivatives possess a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal species. jmcs.org.mxresearchgate.net

Specifically, derivatives featuring phenyl and halogenated phenyl rings exhibit notable antimicrobial efficacy. nih.gov For instance, a study on 1,2,3,4-tetrasubstituted pyrroles found that compounds with electron-withdrawing groups like halogens on the N-phenyl ring showed moderate to excellent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org Another study highlighted a pyrrolo[2,3-d]pyrimidine derivative, 6-(4-bromophenyl)-3-[2-(2-hydroxyethoxy)ethyl]-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which was highly effective against Escherichia coli and Salmonella enteritidis with an MIC of 0.5 µg/mL. nih.gov Similarly, certain pyrrole dicarboxamides have shown antibacterial activity against E. coli and S. aureus comparable to the standard drug ciprofloxacin, while others displayed potent antifungal effects against Candida albicans and Aspergillus niger. jmcs.org.mxresearchgate.net

| Compound Class/Derivative | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-(4-bromophenyl)-pyrrolo[2,3-d]pyrimidine derivative | Escherichia coli | MIC | 0.5 µg/mL | nih.gov |

| 6-(4-bromophenyl)-pyrrolo[2,3-d]pyrimidine derivative | Salmonella enteritidis | MIC | 0.5 µg/mL | nih.gov |

| Pyrrole dicarboxamide (3d) | Staphylococcus aureus | Zone of Inhibition | 22 mm at 100 µg/mL | jmcs.org.mx |

| Pyrrole dicarboxamide (3e) | Aspergillus niger | Zone of Inhibition | 23 mm at 100 µg/mL | jmcs.org.mx |

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | Staphylococcus aureus | Zone of Inhibition | 19 mm | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (Compound 12) | Bacillus cereus | Zone of Inhibition | 20 mm | acgpubs.org |

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic and heterocyclic compounds are known for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.gov The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET), where the antioxidant molecule donates a hydrogen atom or an electron to neutralize a reactive oxygen species (ROS), thereby becoming a stable radical itself. scienceopen.com

Pyrrole derivatives have been specifically studied for their radical scavenging capabilities against species like the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The antioxidant activity is highly dependent on the substituents attached to the pyrrole ring. The presence of an N-H group is often crucial, as the hydrogen atom can be readily donated. scienceopen.com The stability of the resulting phenoxyl or pyrrolic radical is a key determinant of antioxidant efficacy. scienceopen.com While the bromophenyl substituent on 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole does not directly confer antioxidant potential in the same way a hydroxyl group would, the pyrrole/pyrroline (B1223166) core itself can participate in radical scavenging reactions.

| Radical Species | Assay Principle | General Findings for Phenolic/Pyrrole Compounds | Reference |

|---|---|---|---|

| DPPH• | Measures hydrogen-donating ability. A color change from violet to yellow indicates scavenging. | Compounds with multiple hydroxyl groups show high scavenging capacity. Pyrrole N-H can also contribute. | nih.govmdpi.com |

| •OH | Highly reactive radical; most organic compounds show some level of scavenging. | Many pyrrole derivatives exhibit over 80% scavenging activity at tested concentrations. | researchgate.net |

| O₂•⁻ | Superoxide radicals are generated and the ability of a compound to scavenge them is measured. | Activity is structure-dependent, with certain pyrrole substitutions showing high efficacy. | nih.govresearchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Studies for Diverse Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For pyrrole-based compounds, extensive SAR studies have been conducted to optimize their various pharmacological profiles. rsc.orgnih.govresearchgate.net

Key findings from SAR studies on phenyl-substituted pyrroles include:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically affect activity. For antibacterial pyrroles, electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) at the meta or para positions can enhance potency against Gram-positive bacteria. acgpubs.org In the context of enzyme inhibition, specific substitutions are required to fit into the active site; for instance, in DNA gyrase inhibitors, substituents that reach into a lipophilic pocket of the enzyme are crucial for potent inhibition. researchgate.net

Substitution on the Pyrrole Ring: Halogenation of the pyrrole ring, such as the inclusion of two bromine or chlorine atoms, is a common strategy that often increases the potency of DNA gyrase inhibitors and other antimicrobial agents. nih.govnih.gov

Core Scaffold Modifications: The degree of saturation in the pyrrole ring (pyrrole vs. pyrroline/dihydropyrrole) influences the molecule's three-dimensional shape and flexibility, which can alter binding affinity for biological targets. Fusing the pyrrole ring to other heterocyclic systems, such as pyrimidines, can also introduce new interaction points and enhance bioactivity. nih.gov

These SAR studies underscore that a combination of features—the dihydropyrrole core, the phenyl ring, and the bromine substituent—in 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole provides a versatile template for further optimization toward a range of biological targets. nih.govacgpubs.org

Broader Pharmacological Relevance of the Dihydropyrrole Scaffold in Contemporary Drug Discovery Research

The dihydropyrrole (or pyrroline) scaffold, along with the broader pyrrole family, is considered a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.gov The versatility of the pyrrole and dihydropyrrole core is evident in the wide array of biological activities its derivatives possess, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The dihydropyrrole structure offers several advantages for drug design:

Structural Versatility: It serves as a rigid and synthetically accessible core that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding. researchgate.net

Bioisosteric Replacement: The scaffold can act as a bioisostere for other five-membered rings or mimic structural motifs found in natural substrates, enabling interaction with a wide range of enzymes and receptors.

Proven Therapeutic Success: Numerous natural products and approved drugs contain the pyrrole or a related heterocyclic core, validating its pharmacological utility and favorable drug-like properties. rsc.orgresearchgate.net

In contemporary research, the dihydropyrrole scaffold continues to be explored for new therapeutic applications, from novel antibiotics that circumvent resistance mechanisms to targeted agents for cancer and neurodegenerative diseases. nih.govnih.gov The inherent potential of this scaffold ensures its continued relevance in the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclization reactions using inexpensive precursors. For example, acid-mediated reflux with HCl in ethanol (1:3 ratio) under reflux for 20 hours achieves moderate yields (~69%) after column chromatography (ethyl acetate/petroleum ether) . Base-assisted cyclization, as demonstrated for structurally analogous pyrrolones, can also be adapted by employing aryl-substituted ketones and amines. Optimize temperature (80–100°C) and stoichiometry (1:1.2 ketone:amine) to enhance yield .

Q. How should researchers characterize the structural and electronic properties of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions and diastereotopic protons in the dihydro-pyrrole ring .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic symmetry, β ≈ 97°) to validate stereochemistry .

- HRMS/FTIR : Confirm molecular weight ( ≈ 255–265) and functional groups (C-Br stretch at ~560 cm) .

Q. What safety protocols are critical when handling brominated pyrrole derivatives?

- Methodological Answer : General precautions include:

- Avoiding ignition sources (sparks, open flames) due to thermal instability .

- Using fume hoods and personal protective equipment (gloves, goggles) to minimize inhalation/contact.

- Storing at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar pyrrole derivatives synthesized via base-assisted cyclization?

- Methodological Answer : Discrepancies (e.g., 46% vs. 63% yields ) often arise from:

- Precursor purity : Recrystallize starting materials to >98% purity.

- Reaction monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times.

- Workup procedures : Optimize chromatography solvents (e.g., gradient elution) to reduce product loss .

Q. What strategies are effective for introducing additional substituents to the 5-aryl position of 3,4-dihydro-2H-pyrrole scaffolds?

- Methodological Answer : Electrophilic aromatic substitution (SEAr) with aniline or phenol under thermal conditions (120°C, 12–24 hours) introduces substituents at the 5-position. Pre-functionalize the aryl bromide via Suzuki coupling for more complex derivatives . For halogen retention, use Pd-catalyzed cross-coupling under inert atmospheres .

Q. How can computational methods predict the reactivity of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model HOMO/LUMO energies to identify reactive sites (e.g., C-2/C-5 positions).

- Molecular docking : Predict binding affinity for biological targets (e.g., fungal enzymes) using crystal structure data (CCDC 889850) .

- MD simulations : Assess solvent effects on conformational stability .

Q. What methodologies validate the biological activity of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.